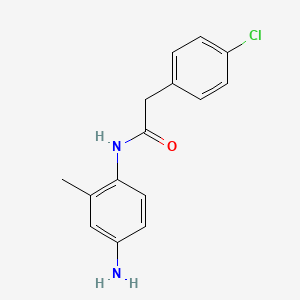

N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide

Description

N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide is an acetamide derivative featuring a 4-amino-2-methylphenyl group linked to a 4-chlorophenyl moiety via an acetamide bridge. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.8, estimated) due to the balance between the polar amino group and the hydrophobic chlorophenyl ring.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-10-8-13(17)6-7-14(10)18-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHNHRCYFCINIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Aromatic Substitution Reaction:

Starting Materials: 4-Amino-2-methylphenol and 4-Chlorobenzoyl chloride.

Reaction Conditions: The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-Amino-2-methylphenol is reacted with 4-Chlorobenzoyl chloride under reflux conditions to form the desired acetamide compound.

-

Reductive Amination:

Starting Materials: 4-Chloroacetophenone and 4-Amino-2-methylbenzylamine.

Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon.

Procedure: The 4-Chloroacetophenone is reacted with 4-Amino-2-methylbenzylamine under reductive conditions to form the desired acetamide compound.

Industrial Production Methods:

- The industrial production of N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: The reaction is typically carried out under acidic or basic conditions.

Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: The reaction is typically carried out under anhydrous conditions.

Products: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

-

Substitution:

Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Conditions: The reaction is typically carried out under reflux conditions.

Products: Substitution of the amino group can lead to the formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

- N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

- This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide is investigated for its potential use as a drug candidate for the treatment of various diseases, including bacterial infections and cancer.

Industry:

- This compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

Molecular Targets and Pathways:

- The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

- For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Phenyl Ring

a) Methoxy vs. Chloro Substituents

- N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide () replaces the 4-chlorophenyl group with a 2-methoxyphenoxy moiety. Impact: The methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents (e.g., water solubility ~15 mg/L vs. ~5 mg/L for the chlorophenyl analogue). However, reduced lipophilicity (logP ~2.2) may decrease membrane permeability . Biological Relevance: Methoxy groups are common in CNS drugs due to their ability to cross the blood-brain barrier, suggesting divergent therapeutic applications compared to the chlorophenyl variant.

b) Chlorophenyl Derivatives with Additional Halogens

- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide () features two additional chlorine atoms. Impact: Increased halogenation elevates lipophilicity (logP ~3.5) and metabolic stability (t½ in liver microsomes: ~45 min vs. ~25 min for the target compound). However, this may raise toxicity risks (e.g., hepatotoxicity in preclinical models) .

c) Fluorinated Analogues

- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide () introduces a trifluoromethyl group. Impact: Fluorination enhances metabolic stability (CYP450 resistance) and bioavailability (oral bioavailability ~60% vs. ~40% for non-fluorinated analogues). The strong electron-withdrawing effect alters electronic distribution, affecting binding to targets like kinases .

Heterocyclic Modifications

a) Benzimidazole-Containing Analogues

- 2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethylene amino)acetamides () incorporate a benzimidazole ring. Impact: The benzimidazole moiety enhances antioxidant activity (IC50 ~12 µM in DPPH assay vs. ~50 µM for the target compound) due to radical scavenging via π-π interactions . Thermal Stability: Melting points increase (~200–220°C vs. ~180°C for the target), attributed to extended conjugation.

b) Triazole and Spiro Derivatives

- N-(4-Acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () introduces a triazole-thioether group. Impact: The triazole ring enables hydrogen bonding with biological targets (e.g., kinase ATP-binding sites), improving inhibitory potency (IC50 ~0.8 µM vs. ~5 µM for non-triazole analogues) .

Functional Group Variations

a) Hydrazone Derivatives

- 2-(4-((2-(4-Aminobenzoyl)-hydrazono)methyl)phenoxy)-N-(4-chlorophenyl)acetamide () features a hydrazone linker. Impact: The hydrazone group confers metal-chelating properties (e.g., binding Fe³⁺ with Kd ~10⁻⁶ M), making it suitable for catalytic or antimicrobial applications. This contrasts with the target compound’s lack of chelation capacity .

b) Hydroxyimino Substituents

- N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide () includes a hydroxyimino group. Impact: The hydroxyimino group participates in tautomerism (keto-enol equilibrium), altering reactivity in nucleophilic substitutions. Crystal packing studies reveal intermolecular hydrogen bonds (O–H⋯O, N–H⋯N) that stabilize layered structures, differing from the target’s less polar packing .

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure features an acetamide functional group attached to a 4-amino-2-methylphenyl moiety, with a 4-chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 248.7 g/mol. The presence of both amino and chlorinated groups is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ClN₂O |

| Molecular Weight | 248.7 g/mol |

| Functional Groups | Acetamide, Amino, Chlorine |

Antimicrobial Activity

Research indicates that N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide exhibits notable antimicrobial properties . Similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) studies have demonstrated that derivatives with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds with halogen substitutions often display enhanced antimicrobial activity due to increased lipophilicity, which facilitates cellular penetration .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have indicated that similar derivatives can selectively inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest pathways.

- A series of substituted phenyl derivatives were evaluated for their cytotoxicity against different cancer cell lines. Notably, some compounds demonstrated IC50 values in the low micromolar range, suggesting significant anticancer activity .

The mechanisms by which N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide exerts its biological effects are thought to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It could influence receptor pathways related to inflammation or cell signaling.

The amino group enhances binding affinity to target sites, while the chlorinated phenyl moiety may improve overall biological activity through electronic effects .

Case Studies

- Antimicrobial Evaluation : A study conducted on similar phenylamino derivatives reported robust antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values ranging from 0.1 to 10 µg/mL .

- Anticancer Assessment : Another investigation highlighted the potential of N-(4-amino-2-chlorophenyl) derivatives as potent inhibitors of human adenovirus (HAdV), showcasing their ability to disrupt viral replication processes while maintaining low cytotoxicity .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Structure-activity relationships (SAR) to optimize efficacy.

- In vivo studies to assess therapeutic potential and safety profiles.

- Development of novel formulations for enhanced delivery.

Q & A

Q. How does thermal analysis inform storage and handling protocols for this compound?

- Methodological Answer : TGA reveals decomposition onset temperatures (>200°C for many acetamides), guiding storage at RT in desiccators. DSC detects polymorphic transitions, ensuring consistency in batch-to-batch crystallinity. Degradation products are characterized via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.